

Technical Guide: 2,4-Dichloro-N-isopropylbenzylamine (CAS 46190-62-9)

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Compound of Interest

Compound Name: 2,4-Dichloro-N-isopropylbenzylamine

Cat. No.: B181233

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Disclaimer: Limited publicly available information exists for **2,4-Dichloro-N-isopropylbenzylamine**. This guide summarizes the available data and provides a theoretical framework based on related compounds. Further experimental validation is required.

Core Compound Information

2,4-Dichloro-N-isopropylbenzylamine is a chlorinated derivative of N-isopropylbenzylamine. Its basic chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	46190-62-9	P&S Chemicals[1]
IUPAC Name	2,4-Dichloro-N-isopropylbenzylamine	P&S Chemicals[1]
Synonyms	Benzenemethanamine, 2,4-dichloro-N-(1-methylethyl)-; ((2,4-DICHLOROPHENYL)METHYL)(PROPAN-2-YL)AMINE	Global Substance Registration System[2]
Molecular Formula	C ₁₀ H ₁₃ Cl ₂ N	P&S Chemicals[1], Global Substance Registration System[2]
Molecular Weight	218.12 g/mol	Global Substance Registration System[2]
Chemical Structure	Stereochemistry: ACHIRAL	Global Substance Registration System[2]
InChI Key	ZRTOSIHDTPTMZ-UHFFFAOYSA-N	Global Substance Registration System[2]
SMILES	<chem>CC(C)NCc1ccc(cc1Cl)Cl</chem>	Global Substance Registration System[2]

Synthesis and Manufacturing

While specific experimental protocols for the synthesis of **2,4-Dichloro-N-isopropylbenzylamine** are not readily available in the public domain, a plausible and common method is reductive amination. This approach is widely used for the synthesis of N-isopropylbenzylamine and can be adapted for its chlorinated analogue.[3]

Proposed Experimental Protocol: Reductive Amination

This protocol is a theoretical adaptation based on the synthesis of similar compounds.

Reaction:

2,4-Dichlorobenzaldehyde + Isopropylamine → **2,4-Dichloro-N-isopropylbenzylamine**

Materials:

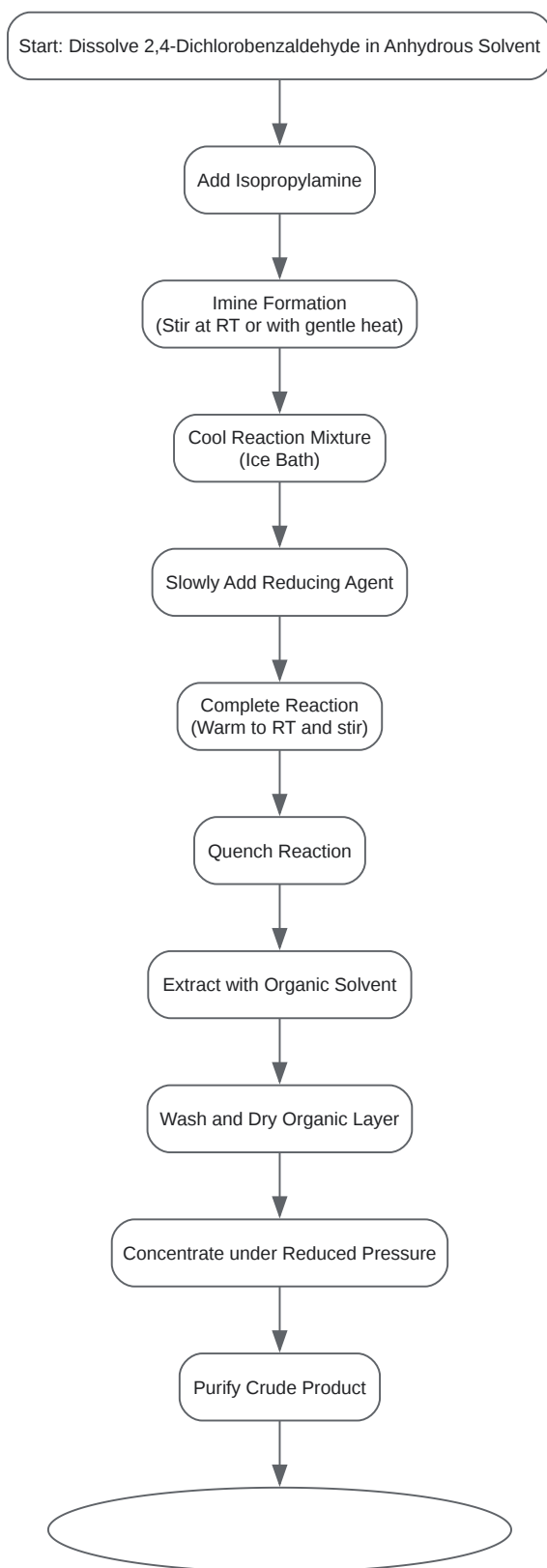
- 2,4-Dichlorobenzaldehyde
- Isopropylamine
- Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)
- Anhydrous solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane)
- Acid catalyst (optional, e.g., Acetic acid)

Procedure:

- Dissolve 2,4-dichlorobenzaldehyde in an appropriate anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
- Add isopropylamine to the solution. The reaction may be stirred at room temperature or gently heated to facilitate the formation of the intermediate imine.
- Once imine formation is complete (which can be monitored by techniques like TLC or GC-MS), cool the reaction mixture in an ice bath.
- Slowly add the reducing agent to the cooled solution. The temperature should be carefully controlled during this exothermic step.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.
- Quench the reaction by carefully adding water or a dilute acid solution.
- Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Logical Workflow for Proposed Synthesis:



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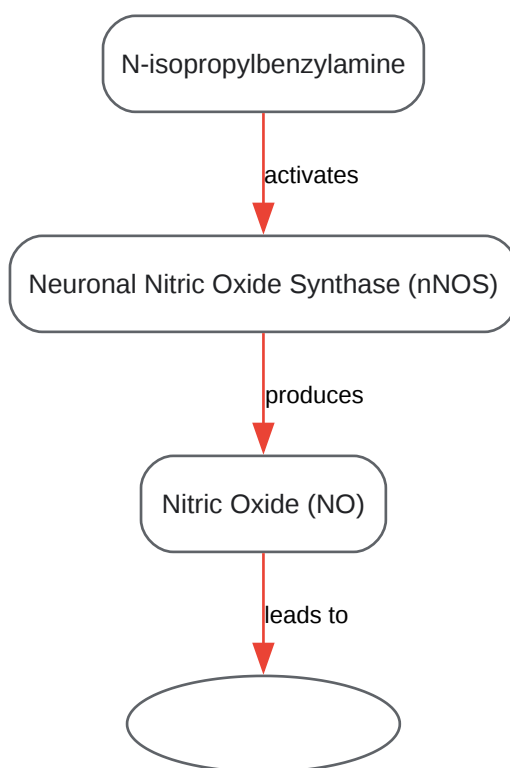
Caption: Proposed reductive amination workflow for the synthesis of **2,4-Dichloro-N-isopropylbenzylamine**.

Biological Activity and Toxicological Profile

There is no specific information available regarding the biological activity, mechanism of action, or toxicological profile of **2,4-Dichloro-N-isopropylbenzylamine**. However, studies on the related compound, N-isopropylbenzylamine, may offer some insights, though direct extrapolation is not recommended due to the significant influence of the chloro-substituents.

N-isopropylbenzylamine has been investigated for its potential as a methamphetamine substitute and has been found to induce conditioned place preference in animal models, suggesting some reinforcing properties.[4][5][6] Its toxicity in neuronal cell lines is linked to an increase in intracellular nitric oxide (NO) through the activation of neuronal nitric oxide synthase (nNOS).[4][7][8]

Signaling Pathway of a Related Compound (N-isopropylbenzylamine):



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